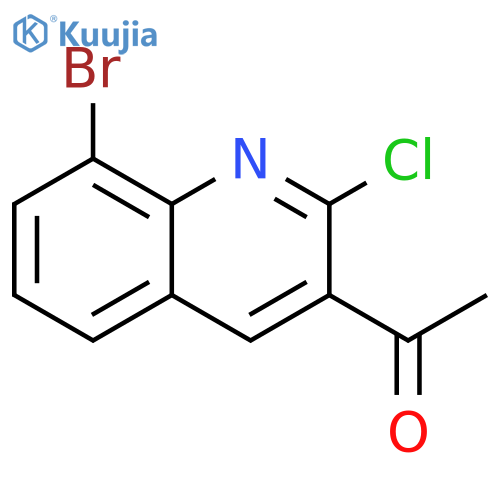

Cas no 1956334-85-2 (Ethanone, 1-(8-bromo-2-chloro-3-quinolinyl)-)

Ethanone, 1-(8-bromo-2-chloro-3-quinolinyl)- 化学的及び物理的性質

名前と識別子

-

- Ethanone, 1-(8-bromo-2-chloro-3-quinolinyl)-

- 1956334-85-2

- SB72009

- 1-(8-Bromo-2-chloroquinolin-3-yl)ethanone

-

- インチ: 1S/C11H7BrClNO/c1-6(15)8-5-7-3-2-4-9(12)10(7)14-11(8)13/h2-5H,1H3

- InChIKey: HJPUPIIZMFWRKV-UHFFFAOYSA-N

- ほほえんだ: C(=O)(C1=CC2C(N=C1Cl)=C(Br)C=CC=2)C

計算された属性

- せいみつぶんしりょう: 282.93995g/mol

- どういたいしつりょう: 282.93995g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 261

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 30Ų

じっけんとくせい

- 密度みつど: 1.612±0.06 g/cm3(Predicted)

- ふってん: 358.8±37.0 °C(Predicted)

- 酸性度係数(pKa): -4.08±0.50(Predicted)

Ethanone, 1-(8-bromo-2-chloro-3-quinolinyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM229268-1g |

1-(8-Bromo-2-chloroquinolin-3-yl)ethanone |

1956334-85-2 | 97% | 1g |

$643 | 2021-08-04 | |

| Chemenu | CM229268-1g |

1-(8-Bromo-2-chloroquinolin-3-yl)ethanone |

1956334-85-2 | 97% | 1g |

$681 | 2022-09-01 |

Ethanone, 1-(8-bromo-2-chloro-3-quinolinyl)- 関連文献

-

Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828

-

Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807

-

Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834

-

Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171

-

Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588

-

Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545

-

Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718

-

Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390

-

Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388

Ethanone, 1-(8-bromo-2-chloro-3-quinolinyl)-に関する追加情報

Ethanone, 1-(8-bromo-2-chloro-3-quinolinyl)- (CAS No. 1956334-85-2): A Comprehensive Overview

Ethanone, 1-(8-bromo-2-chloro-3-quinolinyl)- (CAS No. 1956334-85-2) is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and material science. This compound, characterized by its unique quinoline backbone and halogen substituents, serves as a crucial intermediate in the synthesis of various pharmacologically active molecules. Its molecular structure, featuring an 8-bromo-2-chloro-3-quinolinyl moiety, makes it a valuable building block for researchers exploring novel drug candidates and advanced materials.

The growing interest in Ethanone derivatives is closely tied to the rising demand for targeted therapies and precision medicine. As the pharmaceutical industry shifts toward personalized treatments, compounds like 1-(8-bromo-2-chloro-3-quinolinyl)ethanone are increasingly sought after for their potential in developing kinase inhibitors and anti-inflammatory agents. Recent studies have highlighted the role of quinoline-based compounds in addressing challenging medical conditions, aligning with current trends in drug discovery.

From a chemical perspective, Ethanone, 1-(8-bromo-2-chloro-3-quinolinyl)- exhibits remarkable stability under standard laboratory conditions, making it suitable for various synthetic applications. The presence of both bromine and chlorine atoms at the 8 and 2 positions of the quinoline ring enhances its reactivity in cross-coupling reactions, a feature that has become particularly valuable in modern organic synthesis methodologies. Researchers frequently employ this compound in palladium-catalyzed reactions, which are currently a hot topic in green chemistry initiatives.

The applications of CAS 1956334-85-2 extend beyond pharmaceutical research. In material science, this compound has shown promise in the development of organic semiconductors and light-emitting materials. With the global push toward sustainable technologies, the potential use of 8-bromo-2-chloro-3-quinolinyl ethanone in organic photovoltaics has become an area of active investigation. This aligns perfectly with current market demands for eco-friendly energy solutions and advanced electronic materials.

Quality control and analytical characterization of 1-(8-bromo-2-chloro-3-quinolinyl)ethanone typically involve advanced techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These analytical methods ensure the compound meets the stringent purity requirements necessary for research and development applications. The compound's well-defined spectral properties make it particularly suitable for method development in analytical chemistry, another area experiencing significant growth in the chemical industry.

Market trends indicate a steady increase in demand for specialized intermediates like Ethanone, 1-(8-bromo-2-chloro-3-quinolinyl)-. The compound's versatility in medicinal chemistry applications, coupled with its potential in material science, positions it as a valuable asset in the fine chemicals market. Suppliers and manufacturers are responding to this demand by optimizing synthesis routes and scaling up production while maintaining high purity standards, addressing the needs of both academic researchers and industrial developers.

Storage and handling of 1956334-85-2 require standard laboratory precautions. The compound should be kept in a cool, dry environment, protected from light to maintain its stability over extended periods. These storage conditions are typical for most organic intermediates and don't present any unusual challenges for experienced researchers working with similar compounds.

Future research directions for 8-bromo-2-chloro-3-quinolinyl ethanone are likely to focus on expanding its applications in drug discovery pipelines and exploring its potential in novel material systems. With the continuous advancement in synthetic methodologies and the growing understanding of structure-activity relationships, this compound is poised to play an increasingly important role in the development of next-generation therapeutic agents and functional materials.

For researchers interested in working with Ethanone, 1-(8-bromo-2-chloro-3-quinolinyl)-, it's essential to consult the latest scientific literature and patent databases to stay updated on its evolving applications. The compound's unique structural features and reactivity profile continue to inspire innovative approaches in both academic and industrial settings, making it a fascinating subject for ongoing chemical research and development.

1956334-85-2 (Ethanone, 1-(8-bromo-2-chloro-3-quinolinyl)-) 関連製品

- 1807272-85-0(3-Chloro-2-chloromethyl-5-cyanobenzoic acid)

- 175135-30-5(2-5-(3,4-Dichlorophenyl)-1,3,4-Oxadiazol-2-ylAniline)

- 1286725-03-8(2-3-(2H-1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl-N-2-(4-fluorophenyl)ethylacetamide)

- 50349-54-7(3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene)

- 1179772-76-9((3,5-dimethylphenyl)methyl(2-ethoxyethyl)amine)

- 725213-24-1(1-[(2-Ethoxyphenyl)methyl]piperidin-3-amine)

- 2549003-64-5(3-(3-Fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione)

- 29618-57-3(N,N-dimethyl-1-[(2S)-pyrrolidin-2-yl]methanamine)

- 898768-65-5(3-(4-Methylphenyl)-2'-thiomethylpropiophenone)

- 21465-51-0(Sodium 2-benzothiazolesulfonate)